molecular formula C10H7Br2NO B13930947 6,8-Dibromoisochromane-7-carbonitrile

6,8-Dibromoisochromane-7-carbonitrile

Cat. No.: B13930947
M. Wt: 316.98 g/mol
InChI Key: GDKNZHKVWBSJKN-UHFFFAOYSA-N
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Description

6,8-Dibromoisochromane-7-carbonitrile is a bicyclic organic compound featuring an isochromane backbone (a benzene fused to a six-membered oxygen-containing ring) substituted with bromine atoms at positions 6 and 8, and a nitrile group at position 6.

Properties

Molecular Formula

C10H7Br2NO

Molecular Weight

316.98 g/mol

IUPAC Name

6,8-dibromo-3,4-dihydro-1H-isochromene-7-carbonitrile

InChI

InChI=1S/C10H7Br2NO/c11-9-3-6-1-2-14-5-8(6)10(12)7(9)4-13/h3H,1-2,5H2

InChI Key

GDKNZHKVWBSJKN-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C(C(=C(C=C21)Br)C#N)Br

Origin of Product

United States

Chemical Reactions Analysis

6,8-Dibromoisochromane-7-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation may lead to the formation of corresponding ketones or aldehydes.

    Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex molecules.

Scientific Research Applications

6,8-Dibromoisochromane-7-carbonitrile is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals and bioactive molecules.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies focusing on its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 6,8-Dibromoisochromane-7-carbonitrile exerts its effects involves its interaction with specific molecular targets. The bromine atoms and nitrile group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways and chemical reactions .

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The following compounds share structural similarities with 6,8-Dibromoisochromane-7-carbonitrile, particularly in bromination patterns or functional group placement:

Table 1: Structural and Functional Comparison
Compound Core Structure Bromine Positions Functional Groups Key Features
6,8-Dibromoisochromane-7-carbonitrile Isochromane 6,8 Nitrile at C7 Bicyclic, no ketone
6,8-Dibromo-7-hydroxy-4-oxo-4H-chromene-3-carbonitrile (12) Chromene (benzopyran) 6,8 Nitrile at C3, ketone (C4), hydroxyl (C7) Planar aromatic system, conjugated ketone
7:8-Dihydroxychromanone Chromanone None Ketone (C4), hydroxyl at C7 and C8 Reduced ring, dihydroxy substitution

Key Observations :

  • Functional Groups : The nitrile group in the target compound is at C7, whereas in compound 12, it is at C3 alongside a ketone (C4) and hydroxyl (C7). This difference likely alters reactivity; for example, the hydroxyl in compound 12 may enhance solubility and hydrogen-bonding interactions .
  • Core Structure: The isochromane backbone is non-planar and less conjugated compared to the chromene system in compound 12, which includes a ketone and aromatic ring. This structural divergence could influence photochemical properties and stability.

Analysis :

  • Compound 12 is synthesized via hydroxylamine-mediated nitrile formation under acidic conditions, achieving moderate yields (65%) . The absence of data for 6,8-Dibromoisochromane-7-carbonitrile highlights a gap in current methodologies.
  • The lower melting point of 7:8-Dihydroxychromanone (188–188.5°C) compared to compound 12 (275°C) may reflect reduced molecular symmetry and weaker intermolecular forces due to hydroxyl groups .

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